Cevimeline's most established scientific application lies in managing xerostomia, the dryness of the mouth caused by reduced saliva production. It acts as a specific agonist to the M3 muscarinic receptor, stimulating salivary glands and promoting saliva secretion []. This mechanism has been validated in numerous clinical studies, demonstrating significant improvements in dry mouth symptoms and objective measures of salivary flow in patients with Sjögren's syndrome, a condition associated with xerostomia [, ].
Scientific exploration of Cevimeline extends beyond the areas mentioned above. Some ongoing research directions include:
Irritant;Health Hazard